4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.06056908 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
This compound belongs to a class with a variety of bioactive molecules, notably including 2-amino-4-arylthiazoles which have been synthesized through a construction strategy involving [C-N-C-S] precursors, leading to compounds with significant antimicrobial activity (Thomas, Reshmy, & Ushadevi, 2008). Similar efforts have synthesized compounds with potential antifungal activity greater than reference drugs, highlighting the importance of the thiazole core for developing bioactive molecules (Kamble, Latthe, & Badami, 2007).
Antibacterial and Nematicidal Activities
The introduction of the thiazole moiety into phenylacetamide derivatives has led to compounds with promising in vitro antibacterial activities against various bacteria, demonstrating superior efficacy to established treatments in some cases. Furthermore, some of these compounds exhibit significant nematicidal activity, indicating potential as agricultural agents (Lu, Zhou, Wang, & Jin, 2020).
Antitumor Activity
N-phenylacetamide derivatives containing 4-arylthiazole moieties have been evaluated for antitumor activity, showing considerable effects against certain cancer cell lines. This suggests the thiazole derivatives' potential for development into anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Adenosine A3 Receptor Antagonism
Structural modifications to thiazole and thiadiazole derivatives have produced selective antagonists for human adenosine A3 receptors, implicating potential therapeutic applications in conditions influenced by this receptor, such as inflammatory diseases (Jung, Kim, Gao, Gross, Melman, Jacobson, & Kim, 2004).
Corrosion Inhibition
Beyond biomedical applications, thiazoles have shown potential as corrosion inhibitors for metals in acidic environments. This indicates their versatility and potential in industrial applications (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Properties
IUPAC Name |
4-[(2-phenylsulfanylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(12-25-15-4-2-1-3-5-15)20-14-8-6-13(7-9-14)17(23)21-18-19-10-11-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZTLSWTWABHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.